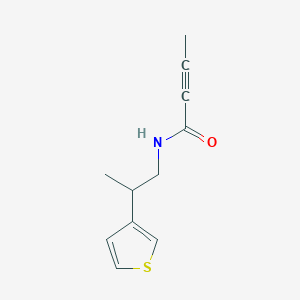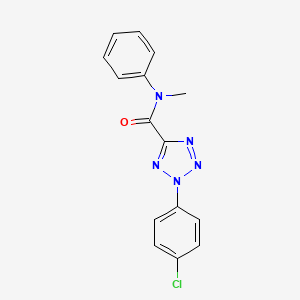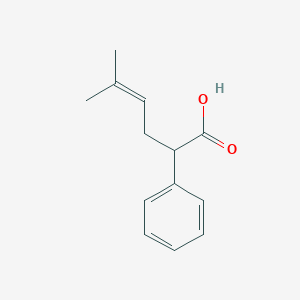![molecular formula C12H14O2 B2460092 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone CAS No. 30625-68-4](/img/structure/B2460092.png)
1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopropyl ring substituted with a 4-methoxyphenyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction conditions typically include the use of a catalyst, such as a transition metal complex, under controlled temperature and pressure to ensure the formation of the desired cyclopropyl ring.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone can be compared with other similar compounds, such as:
1-[(1R,2R)-2-(4-Hydroxyphenyl)cyclopropyl]ethanone: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.
1-[(1R,2R)-2-(4-Methylphenyl)cyclopropyl]ethanone: The presence of a methyl group instead of a methoxy group can affect the compound’s physical and chemical properties.
1-[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]ethanone: The chloro group can introduce different electronic effects, influencing the compound’s reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
30625-68-4 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-7-12(11)9-3-5-10(14-2)6-4-9/h3-6,11-12H,7H2,1-2H3/t11-,12+/m0/s1 |
Clé InChI |
CIFHCHHNJJMKPJ-NWDGAFQWSA-N |
SMILES |
CC(=O)C1CC1C2=CC=C(C=C2)OC |
SMILES isomérique |
CC(=O)[C@@H]1C[C@@H]1C2=CC=C(C=C2)OC |
SMILES canonique |
CC(=O)C1CC1C2=CC=C(C=C2)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2460018.png)





![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2460028.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one](/img/structure/B2460030.png)
![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2460032.png)
